2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
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Description
2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a useful research compound. Its molecular formula is C18H17ClFNO4 and its molecular weight is 365.79. The purity is usually 95%.
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Biological Activity
2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic organic compound belonging to the class of aromatic esters. It exhibits potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro-fluoro-substituted phenyl group, an amino group, and an oxoethyl moiety linked to an ethoxyphenyl acetate structure. Its molecular formula is C16H16ClFNO3, with a molecular weight of 335.76 g/mol.
Biological Activity Overview
Research has indicated that this compound possesses various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The compound has been investigated for its cytotoxic effects on various cancer cell lines, showing promise as a potential anticancer agent.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of the compound against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Bacillus subtilis | 10 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
These results indicate that the compound exhibits varying degrees of antibacterial activity, with particular effectiveness against Bacillus subtilis .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The findings are summarized in the table below:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 12.5 |
HeLa (cervical cancer) | 15.0 |
A549 (lung cancer) | 18.0 |
The compound demonstrated significant cytotoxicity, particularly against MCF-7 cells, indicating its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could interact with specific cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The presence of halogen substituents may enhance the generation of ROS, contributing to its cytotoxic effects .
Case Studies
A notable case study involved testing the compound on a panel of resistant bacterial strains. The results illustrated that it could effectively reduce bacterial load in vitro, suggesting potential for development as an antibiotic . Another study focused on its anticancer properties, where it was found to induce apoptosis in MCF-7 cells through caspase activation pathways .
Properties
IUPAC Name |
[2-(2-chloro-5-fluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-2-24-14-6-3-12(4-7-14)9-18(23)25-11-17(22)21-16-10-13(20)5-8-15(16)19/h3-8,10H,2,9,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDQSCTWMSHCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.